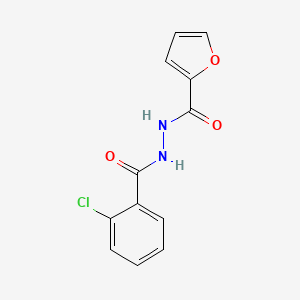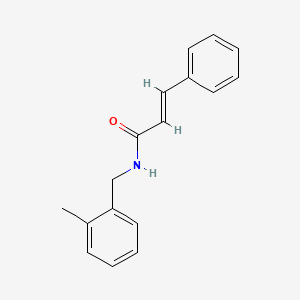![molecular formula C19H12ClN3O2 B5885469 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5885469.png)
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide, also known as BCI-121, is a compound that has gained significant attention in recent years due to its potential use in scientific research. It is a small molecule inhibitor that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects.
Mecanismo De Acción
The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide is not fully understood, but it is believed to target multiple signaling pathways involved in inflammation, cancer, and other diseases. It has been shown to inhibit the activity of several enzymes, including phosphodiesterases and protein kinases, which play important roles in these pathways. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has also been shown to modulate the activity of various transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of immune cells, such as macrophages and T cells. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of tumor cells. Additionally, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to have neuroprotective effects, including the ability to promote the survival of neurons and to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various diseases and biological processes. Additionally, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to have low toxicity and good bioavailability, making it a safe and effective compound for in vitro and in vivo studies. However, one limitation of using N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide is its relatively low potency compared to other inhibitors, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to have neuroprotective effects, and further studies could explore its potential as a therapeutic agent for these diseases. Another area of interest is its potential use in cancer therapy. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to have anti-tumor effects, and future studies could explore its potential as a cancer treatment. Additionally, further studies could explore the mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide and its potential as a tool for studying various biological processes and diseases.
Métodos De Síntesis
The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide involves a multi-step process that begins with the reaction of 5-chloro-2-aminobenzoxazole with 4-bromoaniline to form an intermediate product. This intermediate is then reacted with nicotinamide to form the final product, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide. The synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to have a wide range of biological activities, making it a promising compound for scientific research. It has been studied for its anti-inflammatory and anti-cancer effects, as well as its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has also been shown to have anti-tumor effects, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2/c20-14-5-8-17-16(10-14)23-19(25-17)12-3-6-15(7-4-12)22-18(24)13-2-1-9-21-11-13/h1-11H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJSUNWOFGGLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5885388.png)
![1-{4-[4-(butylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5885407.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide](/img/structure/B5885431.png)

![isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5885441.png)

![3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide](/img/structure/B5885458.png)




![2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5885495.png)
